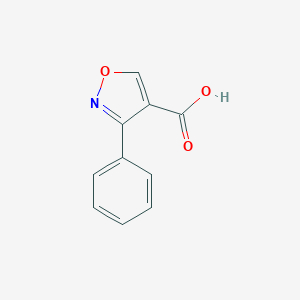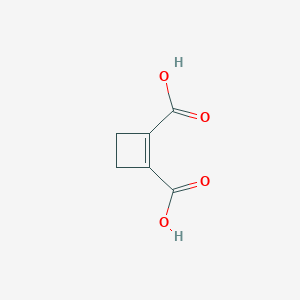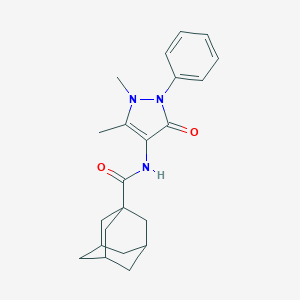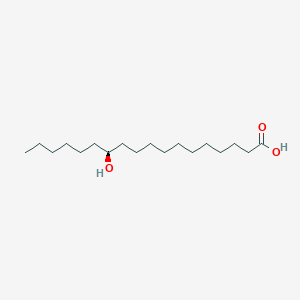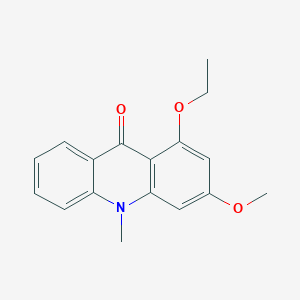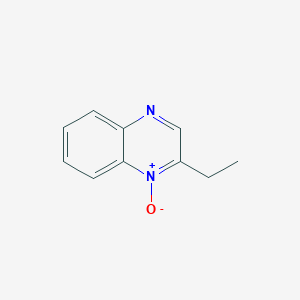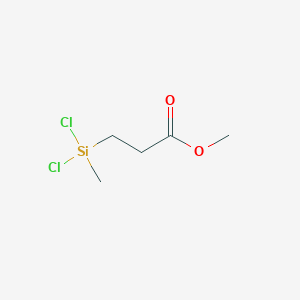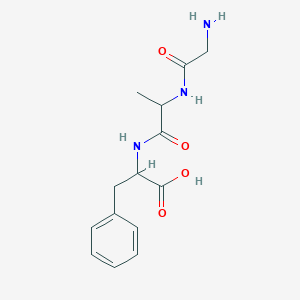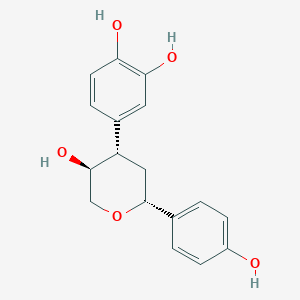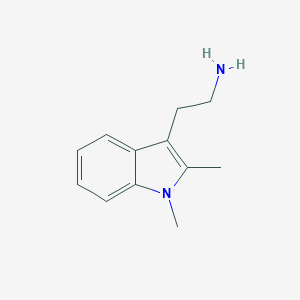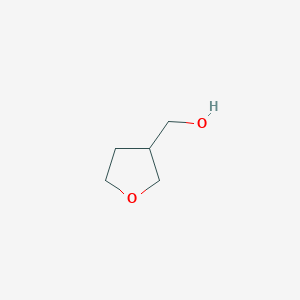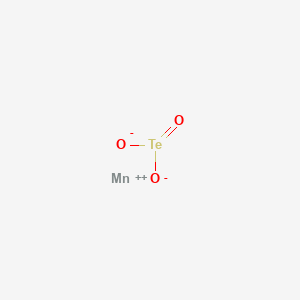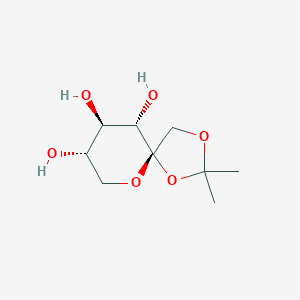
alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)-, commonly known as isomaltulose, is a non-cariogenic disaccharide that is derived from sucrose. It is a low glycemic index carbohydrate that is slowly digested and absorbed in the small intestine. Isomaltulose has been extensively studied for its potential use as a dietary supplement and functional food ingredient due to its unique properties.
Mecanismo De Acción
Isomaltulose is slowly digested and absorbed in the small intestine, leading to a gradual increase in blood glucose levels. This slow release of glucose has been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Isomaltulose has also been shown to increase fat oxidation and decrease fat storage, making it a potential candidate for weight management.
Efectos Bioquímicos Y Fisiológicos
Isomaltulose has been shown to have numerous biochemical and physiological effects. It has been shown to improve cognitive function and reduce mental fatigue, making it a potential candidate for use in sports nutrition. Isomaltulose has also been shown to improve exercise performance and reduce muscle damage, making it a potential candidate for use in sports drinks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isomaltulose in lab experiments is its low glycemic index, which allows for a slow release of glucose into the bloodstream. This can help to reduce the risk of confounding variables in experiments that involve glucose metabolism. However, one limitation of using isomaltulose in lab experiments is its high cost compared to other carbohydrates.
Direcciones Futuras
There are numerous future directions for research on isomaltulose. One potential area of research is its use as a prebiotic, as it has been shown to selectively stimulate the growth of beneficial bacteria in the gut. Another potential area of research is its use in sports nutrition, as it has been shown to improve exercise performance and reduce muscle damage. Additionally, further research is needed to explore the potential benefits of isomaltulose in the treatment of inflammatory diseases.
Métodos De Síntesis
Isomaltulose can be synthesized by enzymatic conversion of sucrose using the enzyme alpha-glucosyltransferase. The process involves the transfer of a glucose molecule from sucrose to fructose, resulting in the formation of isomaltulose.
Aplicaciones Científicas De Investigación
Isomaltulose has been studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use as a prebiotic, as it can selectively stimulate the growth of beneficial bacteria in the gut.
Propiedades
Número CAS |
18604-34-7 |
|---|---|
Nombre del producto |
alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)- |
Fórmula molecular |
C9H16O6 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(5S,6S,7R,8S)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 |
Clave InChI |
NCPKAWHTYZABFG-XQXXSGGOSA-N |
SMILES isomérico |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](CO2)O)O)O)C |
SMILES |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
SMILES canónico |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
Otros números CAS |
18604-34-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



